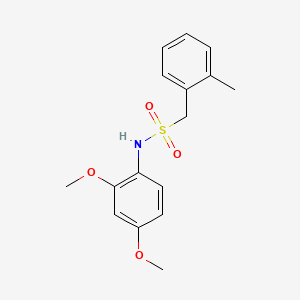
N-(4-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves the reaction of piperazine with various substituents to form compounds with potential catalytic, biological, or chemical properties. For example, Zhouyu Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity (Wang et al., 2006).
Molecular Structure Analysis
Detailed molecular structure analysis often employs computational methods like density functional theory (DFT) to predict the geometry, electronic structure, and properties of compounds. Jun-Li Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles and analyzed their structures using DFT, highlighting the significance of computational studies in understanding the molecular structure of similar compounds (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of hyperbranched polymers through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts demonstrates the reactivity of piperazine-based compounds and their potential for creating materials with unique properties (Yan & Gao, 2000).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization processes provide insights into these properties, which are essential for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, acidity or basicity, and the potential for forming various derivatives, play a significant role in the application of piperazine compounds in chemistry and pharmacology. Studies on the synthesis and biological evaluation of compounds like N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors highlight the importance of understanding these properties for drug development and other applications (Cioffi et al., 2016).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-3-21-13-6-4-12(5-7-13)15-14(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYJSUPXFWVXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4538557.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)
![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4538574.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4538580.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4538588.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538594.png)
![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)

![2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4538635.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4538647.png)